molecular formula C16H21N3O4S2 B12213601 N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12213601
M. Wt: 383.5 g/mol
InChI Key: JJZADZFAYVHOKE-UHFFFAOYSA-N
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Description

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound with a unique structure that includes a thiazole ring, a dimethylamino group, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethylamino group and the methoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may result in the formation of reduced derivatives.

Scientific Research Applications

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It may be used in biological assays to study enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and compounds with dimethylamino groups. Examples include:

  • Thiazole-based drugs
  • Dimethylamino-substituted organic compounds

Uniqueness

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features and reactivity distinguish it from other similar compounds, making it a valuable subject of scientific research.

Properties

Molecular Formula

C16H21N3O4S2

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C16H21N3O4S2/c1-18(2)11-4-6-12(7-5-11)19-13-9-25(21,22)10-14(13)24-16(19)17-15(20)8-23-3/h4-7,13-14H,8-10H2,1-3H3

InChI Key

JJZADZFAYVHOKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COC

Origin of Product

United States

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